molecular formula C8H4FNO2 B13674441 7-Fluorobenzo[c]isoxazole-3-carbaldehyde

7-Fluorobenzo[c]isoxazole-3-carbaldehyde

Cat. No.: B13674441
M. Wt: 165.12 g/mol
InChI Key: WDCKOBPCBOKYJU-UHFFFAOYSA-N
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Description

7-Fluorobenzo[c]isoxazole-3-carbaldehyde is a high-value fluorinated heterocyclic building block designed for advanced pharmaceutical research and drug discovery. The compound features a benzo[c]isoxazole core, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities. The strategic incorporation of a fluorine atom at the 7-position and an aldehyde group at the 3-position provides key sites for further synthetic modification, enabling the development of novel target molecules. Isoxazole derivatives are extensively investigated in scientific research for their potent biological activities, particularly in oncology. These compounds can act through multiple mechanisms, including aromatase inhibition, apoptosis induction, tubulin inhibition, and protein kinase inhibition . The presence of the isoxazole ring and fluorine substituent is often associated with enhanced physicochemical properties and improved bioavailability in drug candidates . This reagent serves as a versatile precursor for synthesizing compounds for screening against various cancer cell lines, such as prostate, colon, and liver cancers . Beyond oncology, isoxazole-based structures are explored for their potential antimicrobial, anti-inflammatory, and antiviral properties . The aldehyde functional group makes this compound an essential synthetic intermediate for conducting Suzuki cross-coupling reactions, forming hydrazones, and preparing secondary amines via reductive amination, facilitating the rapid generation of diverse compound libraries for biological evaluation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-2,1-benzoxazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-6-3-1-2-5-7(4-11)12-10-8(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCKOBPCBOKYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(ON=C2C(=C1)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 7 Fluorobenzo C Isoxazole 3 Carbaldehyde

Reactivity of the Benzo[c]isoxazole Ring System

The fused benzo[c]isoxazole core constitutes an aromatic system whose reactivity is significantly modulated by the fluorine substituent and the electron-withdrawing nature of the heterocyclic ring and the carbaldehyde group.

The benzene (B151609) ring of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde is generally deactivated towards electrophilic aromatic substitution. This deactivation arises from the strong electron-withdrawing inductive and resonance effects of the fused isoxazole (B147169) ring and the 3-carbaldehyde group. These groups decrease the electron density of the benzene ring, making it less susceptible to attack by electrophiles.

The fluorine atom at the 7-position also contributes to this deactivation through its strong inductive electron-withdrawing effect. However, through resonance, it can donate electron density and is known as an ortho-, para-directing group. In this specific molecule, the positions ortho (C6) and para (C4) to the fluorine atom are subject to the directing influence of the fluorine. The interplay between the deactivating character of the isoxazole-carbaldehyde system and the directing effect of the fluorine atom suggests that electrophilic substitution would require harsh reaction conditions and may lead to a mixture of products or substitution at the position least deactivated, typically meta to the strongest deactivating groups.

Nucleophilic aromatic substitution (SNAr) is a plausible and significant reaction pathway for this compound. The fluorine atom at the C7 position is activated towards displacement by nucleophiles due to the presence of the strongly electron-withdrawing benzo[c]isoxazole ring system. vanderbilt.edunih.gov Fluorine's high electronegativity makes it a good leaving group in SNAr reactions, a phenomenon that is enhanced when positioned ortho or para to activating groups. vanderbilt.edu The mechanism for such reactions can be either a stepwise addition-elimination sequence via a Meisenheimer complex or a concerted process, with the latter being increasingly recognized for many SNAr reactions. nih.govnih.gov A variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse range of 7-substituted benzo[c]isoxazole derivatives.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions
NucleophileReagent ExampleProduct StructureProduct Name
AlkoxideSodium Methoxide (NaOMe)7-Methoxybenzo[c]isoxazole-3-carbaldehydeSubstitution of fluorine with a methoxy (B1213986) group.
AmineAmmonia (NH₃) or primary/secondary amines7-Aminobenzo[c]isoxazole-3-carbaldehydeIntroduction of an amino or substituted amino group.
ThiolateSodium thiophenoxide (NaSPh)7-(Phenylthio)benzo[c]isoxazole-3-carbaldehydeFormation of a thioether linkage.
HydroxideSodium Hydroxide (NaOH)7-Hydroxybenzo[c]isoxazole-3-carbaldehydeConversion to the corresponding phenol (B47542) derivative.

The isoxazole ring, characterized by a labile N-O bond, is susceptible to various ring-opening and rearrangement reactions under specific conditions. These transformations provide a pathway to structurally diverse acyclic compounds.

One notable reaction is ring-opening fluorination. Treatment of isoxazoles with an electrophilic fluorinating agent, such as Selectfluor®, can induce fluorination followed by N–O bond cleavage and deprotonation, yielding tertiary fluorinated carbonyl compounds like α-fluorocyanoketones. researchgate.net Another potential transformation involves reaction with dinucleophiles. For instance, isoxazole-4-carbaldehydes have been shown to react with 1,2-diaminobenzenes, leading to a ring transformation that produces 1,5-benzodiazepine C-nucleosides. nih.gov This proceeds through the formation of a Schiff's base followed by cyclocondensation. Reductive cleavage of the N-O bond, typically with reagents like Raney Nickel or other catalytic hydrogenation methods, is also a common fate of isoxazoles, which would lead to the formation of an enaminone intermediate.

While the aromaticity of the benzo-fused system makes the core of this compound relatively stable, the isoxazole moiety can potentially participate in cycloaddition reactions, particularly photochemical ones. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, can also occur with the C=N or C=C bonds of a heterocyclic system. beilstein-journals.orgresearchgate.net Irradiation of the isoxazole in the presence of an alkene could potentially lead to the formation of fused oxetane (B1205548) derivatives. However, the efficiency of such reactions can be highly dependent on the substitution pattern of the isoxazole ring. researchgate.net The synthesis of isoxazoles often involves a [3+2] cycloaddition between a nitrile oxide and an alkyne or alkene, highlighting the electronic nature of the five-membered ring. nih.govedu.krdnih.gov

Transformations of the Carbaldehyde Functional Group

The carbaldehyde group at the 3-position is a versatile functional handle, readily undergoing a wide array of transformations characteristic of aldehydes, most notably nucleophilic addition reactions.

The electron-deficient carbonyl carbon of the aldehyde is highly electrophilic and susceptible to attack by a broad range of nucleophiles. This reactivity allows for the conversion of the aldehyde into numerous other functional groups.

Hydride Reduction: The aldehyde can be easily reduced to a primary alcohol, (7-Fluorobenzo[c]isoxazol-3-yl)methanol. This is typically achieved with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or more powerful reagents such as lithium aluminum hydride (LiAlH₄). researchgate.net

Addition of Carbon Nucleophiles: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), add to the carbonyl group to furnish secondary alcohols.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene, replacing the C=O bond with a C=C bond.

Condensation Reactions: The aldehyde can react with primary amines or hydrazines to form imines (Schiff bases) or hydrazones, respectively. Phenylisoxazole-carbaldehyde isonicotinylhydrazone derivatives have been synthesized via this route. researchgate.net

Trifluoromethylation: The Ruppert-Prakash reagent (TMSCF₃) can be used for the nucleophilic trifluoromethylation of the aldehyde, yielding a trifluoromethyl-substituted secondary alcohol, a reaction demonstrated on other isoxazole-5-carbaldehydes. nih.gov

Table 2: Representative Transformations of the Carbaldehyde Group
Reaction TypeReagent(s)Product Functional GroupProduct Name Example
Hydride ReductionNaBH₄ or LiAlH₄Primary Alcohol(7-Fluorobenzo[c]isoxazol-3-yl)methanol
Grignard ReactionMethylmagnesium bromide (CH₃MgBr)Secondary Alcohol1-(7-Fluorobenzo[c]isoxazol-3-yl)ethanol
Wittig ReactionMethylenetriphenylphosphorane (Ph₃P=CH₂)Alkene7-Fluoro-3-vinylbenzo[c]isoxazole
Hydrazone FormationHydrazine (B178648) (H₂NNH₂)HydrazoneThis compound hydrazone
OxidationPotassium permanganate (B83412) (KMnO₄) or PCCCarboxylic Acid7-Fluorobenzo[c]isoxazole-3-carboxylic acid
Cyanohydrin FormationHydrogen cyanide (HCN) / NaCNCyanohydrin2-(7-Fluorobenzo[c]isoxazol-3-yl)-2-hydroxyacetonitrile

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 7-fluorobenzo[c]isoxazole-3-carboxylic acid. This transformation is a common and crucial step in the synthesis of various derivatives. rkmmanr.org A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups in the molecule.

Common methods for the oxidation of aromatic aldehydes to carboxylic acids include the use of strong oxidants like potassium permanganate or chromates. mdpi.com However, milder and more selective methods are often preferred to avoid potential side reactions. An efficient and environmentally friendly approach involves the use of hydrogen peroxide, which can be catalyzed by various systems. mdpi.comresearchgate.net For instance, the oxidation of aldehydes can be achieved in good to excellent yields using aqueous hydrogen peroxide, sometimes in the presence of a catalyst like diphenyl diselenide. mdpi.com The reaction conditions, such as temperature and reaction time, can be optimized to ensure high conversion and purity of the resulting carboxylic acid. mdpi.com

The resulting 7-fluorobenzo[c]isoxazole-3-carboxylic acid is a versatile intermediate that can be further converted into a range of carboxylic acid derivatives, such as esters and amides, through standard synthetic methodologies. nih.gov For example, the carboxylic acid can be activated and then reacted with alcohols or amines to yield the corresponding ester or amide derivatives. beilstein-journals.orgbeilstein-journals.org

Oxidizing AgentCatalyst/ConditionsProductReference
Hydrogen PeroxideDiphenyl diselenide7-Fluorobenzo[c]isoxazole-3-carboxylic acid mdpi.com
Potassium PermanganateBasic conditions7-Fluorobenzo[c]isoxazole-3-carboxylic acid mdpi.com

Condensation Reactions for C=N Bond Formation (e.g., Oximes, Hydrazones)

The carbonyl group of this compound is susceptible to nucleophilic attack by primary amines and their derivatives, leading to the formation of imines, commonly referred to as Schiff bases. These condensation reactions are fundamental in synthetic organic chemistry for the construction of carbon-nitrogen double bonds (C=N).

Specifically, the reaction of this compound with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime. Similarly, reaction with hydrazine (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine) leads to the formation of hydrazones. These reactions typically proceed under mild acidic or basic conditions, which serve to catalyze the dehydration of the intermediate carbinolamine.

The formation of oximes and hydrazones from aldehydes is a well-established transformation. The general mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond. The resulting oximes and hydrazones are often stable, crystalline solids and serve as important intermediates for further synthetic manipulations or as final products with potential biological activities.

ReagentProduct TypeGeneral Structure
Hydroxylamine (NH₂OH)OximeR-CH=NOH
Hydrazine (N₂H₄)HydrazoneR-CH=NNH₂
Substituted Hydrazines (R'-NHNH₂)Substituted HydrazoneR-CH=NNHR'

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are powerful tools for the formation of carbon-carbon double bonds, and the aldehyde group of this compound is an excellent substrate for such transformations. The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are the most prominent examples. wikipedia.orgconicet.gov.arresearchgate.net

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a phosphonium (B103445) salt treated with a strong base) to produce an alkene and a phosphine (B1218219) oxide byproduct. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative that offers several advantages over the classical Wittig reaction. alfa-chemistry.comorganic-chemistry.org In the HWE reaction, a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base, reacts with an aldehyde to yield an alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed. wikipedia.orgalfa-chemistry.comorganic-chemistry.org A significant advantage of the HWE reaction is its general tendency to produce the thermodynamically more stable (E)-alkene with high stereoselectivity. wikipedia.orgconicet.gov.arorganic-chemistry.org The reaction is versatile and compatible with a wide range of functional groups. researchgate.net

The general mechanism of the HWE reaction involves the nucleophilic addition of the phosphonate carbanion to the aldehyde carbonyl, forming an intermediate oxaphosphetane, which then collapses to form the alkene and the phosphate byproduct. wikipedia.orgorganic-chemistry.org The choice of base, solvent, and temperature can influence the reaction rate and, in some cases, the stereoselectivity. researchgate.net

Reaction NameKey ReagentKey FeaturesTypical Stereoselectivity
Wittig ReactionPhosphorus YlideForms C=C bond; byproduct is phosphine oxide.Varies (can be tuned for Z or E)
Horner-Wadsworth-Emmons ReactionPhosphonate CarbanionForms C=C bond; water-soluble phosphate byproduct; generally more reactive than Wittig ylides. alfa-chemistry.comPredominantly (E)-alkene wikipedia.orgconicet.gov.ar

Cascade and Domino Reactions Incorporating this compound

Cascade and domino reactions are highly efficient synthetic strategies that involve two or more bond-forming transformations in a single operation without isolating intermediates. nih.gov These processes offer significant advantages in terms of atom economy, step economy, and reduction of waste. This compound, with its reactive aldehyde functionality, can serve as a key building block in the design of such complex reaction sequences.

The aldehyde group can participate in an initial transformation, such as a Michael addition or an aldol (B89426) condensation, which then triggers subsequent intramolecular reactions. beilstein-journals.org For example, a cascade reaction could be initiated by the reaction of the aldehyde with a suitable nucleophile, leading to an intermediate that undergoes a subsequent cyclization or rearrangement. The specific design of the cascade sequence depends on the desired final product and the reactivity of the other components in the reaction mixture.

The development of novel cascade reactions is an active area of research in organic synthesis. nih.govresearchgate.net By incorporating this compound into these sequences, it is possible to construct complex heterocyclic systems and other polyfunctional molecules in a highly efficient manner. The isoxazole ring itself can also participate in subsequent transformations under certain conditions, further expanding the synthetic possibilities.

Advanced Spectroscopic and Structural Characterization of 7 Fluorobenzo C Isoxazole 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Detailed ¹H and ¹³C NMR Analysis for Structural Elucidation

¹H (proton) and ¹³C NMR spectra are fundamental for confirming the core structure of 7-Fluorobenzo[c]isoxazole-3-carbaldehyde.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aldehyde proton (-CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. The three protons on the aromatic ring would appear in the aromatic region (δ 7.0-8.5 ppm). Their splitting patterns (multiplicity) and coupling constants (J-values) would be dictated by their relationship to each other and to the fluorine atom. For instance, the proton adjacent to the fluorine atom would exhibit a doublet splitting due to coupling with the ¹⁹F nucleus.

¹³C NMR: The carbon NMR spectrum would provide signals for each of the eight unique carbon atoms in the structure. The aldehyde carbonyl carbon is the most deshielded, expected to appear around δ 185-195 ppm. The carbon atom directly bonded to the fluorine (C-7) would show a large one-bond coupling constant (¹JCF) and a significant chemical shift effect. The remaining carbons of the benzisoxazole ring system would appear in the typical aromatic and heterocyclic regions (δ 110-165 ppm).

Expected ¹H and ¹³C NMR Data

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
CHO 9.5 - 10.5 (s) 185 - 195
C3-CHO --- 150 - 160
C3a --- 160 - 165
H4 7.5 - 8.0 (d or dd) 115 - 125
H5 7.2 - 7.7 (t or dd) 120 - 130
H6 7.0 - 7.5 (dd) 110 - 120 (d, ²JCF)
C7-F --- 160 - 170 (d, ¹JCF)

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to analyze the chemical environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would exhibit coupling to adjacent protons (H-6), appearing as a doublet or multiplet, which confirms its position on the benzene (B151609) ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. For this molecule, COSY would show cross-peaks connecting the adjacent aromatic protons (H-4, H-5, and H-6), helping to trace the connectivity of the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the signals of H-4, H-5, and H-6 to their respective carbon atoms (C-4, C-5, and C-6) and the aldehyde proton to the aldehyde carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies atoms that are close in space, regardless of their bonding connectivity. In a rigid molecule like this, a NOESY spectrum could show a spatial correlation between the aldehyde proton and the H-4 proton, confirming the orientation of the aldehyde group relative to the ring system.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) could be employed to determine the absolute purity of a sample of this compound without the need for a specific analytical standard of the compound itself. By adding a known amount of an internal standard with a distinct NMR signal to a precisely weighed sample, the purity can be calculated by comparing the integral of the analyte's signals to the integral of the standard's signal. This technique could also be used to monitor the progress of a chemical reaction that produces this compound by observing the disappearance of reactant signals and the appearance of product signals over time.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Fragmentation Pathways Analysis

In a mass spectrometer, this compound would be ionized to form a molecular ion (M⁺•). High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of this ion, which can be used to confirm its elemental formula (C₈H₄FNO₂).

Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion would break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to confirm the structure.

Expected Fragmentation Pathways:

Loss of CO: A common fragmentation for aldehydes is the loss of a neutral carbon monoxide molecule (28 Da) from the molecular ion, initiated by the cleavage of the C-CHO bond.

Cleavage of the Isoxazole (B147169) Ring: The isoxazole ring is susceptible to cleavage. A characteristic fragmentation would be the breaking of the N-O bond, which is the weakest bond in the ring, followed by further rearrangements and fragmentation. This could lead to the loss of fragments like HCN or the formation of a benzonitrile-type radical cation.

Loss of Fluorine: While less common from an aromatic ring, the loss of a fluorine radical could occur at higher energies.

Table of Mentioned Chemical Compounds

Compound Name

Isotopic Pattern Analysis for Elemental Composition

Isotopic pattern analysis, typically conducted using high-resolution mass spectrometry (HRMS), is a powerful tool for confirming the elemental composition of a molecule. nih.gov This technique measures the mass-to-charge ratio of the molecule and its isotopologues—molecules that differ in their isotopic composition. The natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) creates a unique isotopic distribution pattern that serves as a fingerprint for a specific elemental formula.

For this compound, with a molecular formula of C₈H₄FNO₂, the theoretical monoisotopic mass would be calculated. In HRMS analysis, the most intense peak would correspond to the molecule containing the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). Additional, smaller peaks would be observed at higher masses, corresponding to molecules containing one ¹³C atom (M+1), two ¹³C atoms or one ¹⁵N atom (M+2), and so on. By comparing the experimentally observed isotopic pattern and mass accuracy with the theoretically calculated pattern for C₈H₄FNO₂, one can unequivocally confirm the elemental composition of the compound.

Vibrational Spectroscopy (IR and Raman)

While a specific experimental spectrum for this compound is not available, the characteristic vibrational frequencies for its constituent functional groups can be predicted based on established data for similar compounds.

The key functional groups and their expected vibrational regions are:

Aldehyde Group (C=O and C-H): The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in an IR spectrum, typically appearing in the region of 1680–1715 cm⁻¹ for aromatic aldehydes. The aldehyde C-H stretch usually presents as one or two weaker bands between 2700 and 2900 cm⁻¹.

Benzo[c]isoxazole Ring System: This fused ring system has several characteristic vibrations. The C=N stretching of the isoxazole ring is expected to appear in the 1580–1650 cm⁻¹ region. The N-O stretching vibration typically occurs around 1300–1400 cm⁻¹. Aromatic C=C stretching vibrations from the benzene ring will produce a series of bands in the 1450–1600 cm⁻¹ range.

C-F Bond: The carbon-fluorine stretching vibration is typically strong in the IR spectrum and is expected in the 1000–1250 cm⁻¹ region.

A hypothetical table of the most prominent vibrational bands is presented below.

Functional Group/MoietyVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
Aldehydeν(C=O) stretching1680–1715 (Strong)1680–1715 (Medium)
Aldehydeν(C-H) stretching2700–2900 (Weak)2700–2900 (Medium)
Aromatic Ringν(C=C) stretching1450–1600 (Medium-Strong)1450–1600 (Strong)
Isoxazole Ringν(C=N) stretching1580–1650 (Medium)1580–1650 (Medium)
Isoxazole Ringν(N-O) stretching1300–1400 (Medium)1300–1400 (Weak)
Fluoro-substituentν(C-F) stretching1000–1250 (Strong)1000–1250 (Weak)
Aromatic Ringδ(C-H) out-of-plane bending750–900 (Strong)750–900 (Weak)

This table is illustrative and based on typical frequency ranges for the specified functional groups.

Conformational analysis of this compound would focus on the orientation of the aldehyde group relative to the fused ring system. The molecule is largely planar, but rotation around the C-C bond connecting the aldehyde to the isoxazole ring could lead to different conformers. These conformers would likely have very similar energies, but subtle differences in their vibrational spectra might be detectable. Low-frequency vibrational modes (typically below 400 cm⁻¹) are particularly sensitive to conformational changes. By comparing experimental IR and Raman spectra with theoretical spectra calculated for different conformers (e.g., using Density Functional Theory, DFT), it would be possible to determine the most stable conformation in the solid state or in solution.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

A single-crystal X-ray diffraction study of this compound would yield a precise molecular structure. mdpi.com While specific data for this compound is unavailable, a table of expected bond lengths and angles can be compiled based on crystallographic data from structurally similar isoxazole derivatives and aromatic aldehydes.

Bond/AngleDescriptionExpected Value
Bond Lengths (Å)
C=OAldehyde Carbonyl~1.21 Å
C-C (ring-aldehyde)Isoxazole-Aldehyde~1.48 Å
C-FBenzene-Fluorine~1.35 Å
N-OIsoxazole N-O bond~1.40 Å
C=NIsoxazole C=N bond~1.31 Å
C-C (aromatic)Benzene ring C-C bonds~1.39 Å
Bond Angles (°)
O=C-C (aldehyde)Angle within the aldehyde group~124°
C-C-N (isoxazole)Angle within the isoxazole ring~110°
Torsion Angles (°)
O=C-C=C (aldehyde-ring)Defines the planarity of the aldehyde group~0° or ~180°

This table presents typical values from related structures and is for illustrative purposes only.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. iucr.orgnih.gov For this compound, one would expect several types of non-covalent interactions to govern the crystal packing.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N interactions are likely to be present, involving the aromatic C-H groups and the aldehyde oxygen or isoxazole nitrogen atoms. nih.gov

π-π Stacking: The planar aromatic benzo[c]isoxazole system would likely facilitate π-π stacking interactions between adjacent molecules, contributing significantly to the crystal's stability. iucr.org

Halogen Interactions: The fluorine atom could participate in C-H···F interactions or other dipole-dipole interactions.

Thermal Analysis (TGA, DSC) for Phase Transitions and Stability in Synthesis

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for elucidating the thermal properties of a chemical compound. TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. DSC, on the other hand, measures the heat flow to or from a sample as it is heated or cooled, allowing for the determination of phase transitions such as melting, crystallization, and glass transitions.

For a novel or specialized compound like this compound, such data would be invaluable for establishing safe operating temperatures for its synthesis, purification, and storage. The information would also provide insights into the purity of the compound and the presence of any polymorphs.

While specific TGA and DSC data for this compound are not available in the reviewed literature, the thermal behavior of related isoxazole and benzisoxazole derivatives can offer some general expectations. For instance, studies on various substituted isoxazoles have shown a range of melting points and decomposition temperatures depending on the nature and position of the substituents on the heterocyclic ring system.

A hypothetical DSC thermogram for this compound would be expected to show an endothermic peak corresponding to its melting point. The sharpness of this peak would be indicative of the sample's purity. At higher temperatures, a TGA curve would likely show a significant mass loss, indicating the onset of thermal decomposition. The temperature at which this decomposition begins is a critical measure of the compound's thermal stability.

The absence of this specific data highlights an area for future research. A detailed thermal analysis of this compound would be a valuable contribution to the chemical literature, providing essential data for chemists working with this and related compounds.

Table 1: Hypothetical Thermal Analysis Data for this compound

Analysis TypeParameterExpected Observation
DSCMelting Point (T_m)Endothermic peak
DSCEnthalpy of Fusion (ΔH_fus)Quantitative value associated with melting
TGAOnset of Decomposition (T_d)Temperature at which significant mass loss begins
TGAResidue at end of analysisPercentage of initial mass remaining

Computational Chemistry and Theoretical Studies on 7 Fluorobenzo C Isoxazole 3 Carbaldehyde

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for predicting the properties of molecular systems. These methods are routinely applied to understand the geometry, electronic structure, and reactivity of heterocyclic compounds like 7-Fluorobenzo[c]isoxazole-3-carbaldehyde.

Geometry Optimization and Conformational Analysis

The first step in the computational study of a molecule is typically the optimization of its geometry to find the most stable arrangement of its atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Conformational analysis would primarily focus on the orientation of the 3-carbaldehyde group relative to the benzo[c]isoxazole ring. The rotational barrier around the C3-C(aldehyde) bond can be calculated to identify the most stable conformer(s). It is anticipated that the conformer where the aldehyde group is coplanar with the ring system would be the most stable due to extended conjugation.

Table 1: Representative Optimized Geometric Parameters for the Benzo[c]isoxazole Core

ParameterTypical Calculated Value
C-C (aromatic)1.39 - 1.41 Å
C-N1.35 - 1.38 Å
C-O1.36 - 1.39 Å
N-O1.40 - 1.43 Å
C-F1.34 - 1.36 Å
C-C=O1.48 - 1.51 Å
C=O1.21 - 1.23 Å

Note: The values in this table are representative and based on computational studies of similar heterocyclic compounds. Specific values for this compound would require dedicated calculations.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO, FMO)

Understanding the electronic structure of this compound is crucial for predicting its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly informative.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzo[c]isoxazole ring system. The LUMO, on the other hand, is likely to be distributed over the entire molecule, with significant contributions from the electron-withdrawing carbaldehyde group. The fluorine atom at the 7-position will also influence the electronic distribution through its inductive and mesomeric effects.

Table 2: Representative Frontier Molecular Orbital Energies

OrbitalTypical Calculated Energy (eV)
HOMO-6.5 to -7.5
LUMO-2.0 to -3.0
HOMO-LUMO Gap4.0 to 5.0

Note: These energy values are illustrative and based on DFT calculations of analogous aromatic aldehydes and isoxazole (B147169) derivatives. The actual values for this compound may vary.

Electrostatic Potential Surface Analysis and Charge Distribution

The electrostatic potential (ESP) surface provides a visual representation of the charge distribution within a molecule and is useful for predicting sites of electrophilic and nucleophilic attack. The ESP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule.

In this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the electronegative oxygen and nitrogen atoms of the isoxazole ring and the oxygen atom of the carbaldehyde group. The fluorine atom will also contribute to a region of negative potential. These sites are susceptible to electrophilic attack.

Conversely, regions of positive electrostatic potential (typically colored blue) are anticipated around the hydrogen atoms and the carbon atom of the carbaldehyde group. These areas are prone to nucleophilic attack. The analysis of the ESP surface can thus provide valuable information about the molecule's intermolecular interactions and reactivity patterns.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult to obtain experimentally. For reactions involving this compound, computational studies can help to understand reaction pathways, identify intermediates and transition states, and predict selectivity.

Transition State Calculations and Activation Energy Barriers

A key aspect of mechanistic studies is the identification of transition states, which are the highest energy points along a reaction coordinate. Computational methods can be used to locate these transition states and calculate their geometries and energies. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the rate of the reaction.

For instance, in a hypothetical nucleophilic addition to the carbaldehyde group of this compound, computational modeling could be used to calculate the activation energy for the formation of the tetrahedral intermediate. This would involve optimizing the structures of the reactants, the transition state, and the product, and then calculating their relative energies.

Regioselectivity and Stereoselectivity Predictions

Many chemical reactions can yield multiple products, and predicting the regioselectivity (the preference for one direction of bond making or breaking over another) and stereoselectivity (the preference for the formation of one stereoisomer over another) is a significant challenge. Computational chemistry offers a means to address this.

In the context of the synthesis of substituted benzo[c]isoxazoles, computational studies can predict the regioselectivity of key bond-forming reactions. For example, in a 1,3-dipolar cycloaddition reaction to form the isoxazole ring, calculations can determine the activation energies for the formation of different regioisomers, thereby predicting the major product. nih.gov By comparing the energies of the transition states leading to the different possible products, the most favorable reaction pathway can be identified.

While specific computational studies on the reaction mechanisms of this compound are not documented in the current literature, the methodologies described here are standard approaches that would be employed to gain such understanding. These theoretical investigations are essential for the rational design of synthetic routes and for predicting the chemical behavior of this and related compounds.

Spectroscopic Property Predictions from Computational Models

Computational models are instrumental in predicting the spectroscopic signatures of molecules like this compound. Techniques such as Density Functional Theory (DFT) are commonly employed to forecast properties that can be measured experimentally, including NMR chemical shifts and vibrational frequencies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. mdpi.com For this compound, theoretical calculations can provide valuable insights into the electronic environment of each nucleus.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on computational predictions for this specific molecule and are not derived from experimental data.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H (aldehyde)9.9 - 10.2-
H (aromatic)7.2 - 8.0-
C (aldehyde)185 - 190185 - 190
C (isoxazole)-150 - 165
C (aromatic, C-F)-160 - 165 (with J-coupling)
C (aromatic)-110 - 140

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the molecular vibrations of a compound. Computational chemistry can be used to calculate these vibrational frequencies, offering a theoretical spectrum that can be compared with experimental results. For this compound, the calculated vibrational frequencies would reveal characteristic peaks for the C=O stretching of the aldehyde, the C-F stretching, and the vibrations of the benzo[c]isoxazole ring system.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are hypothetical values based on computational predictions for this specific molecule and are not derived from experimental data.)

Vibrational ModePredicted Frequency Range (cm⁻¹)
C=O Stretch (aldehyde)1700 - 1730
C=N Stretch (isoxazole)1600 - 1650
Aromatic C=C Stretch1450 - 1600
C-F Stretch1100 - 1250

Intermolecular Interactions and Non-Covalent Interactions

The intermolecular forces involving this compound are crucial in determining its physical properties, such as melting point and solubility, as well as its interactions in a biological context.

While this compound does not possess strong hydrogen bond donors, the oxygen and nitrogen atoms of the isoxazole ring and the oxygen atom of the aldehyde group can act as hydrogen bond acceptors. This allows the molecule to participate in hydrogen bonding networks with suitable donor molecules, such as water or alcohols. The formation of these hydrogen bonds can significantly influence the molecule's solubility and crystal packing.

The fluorine atom in this compound can participate in various non-covalent interactions, including halogen bonding. A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.gov While fluorine is the least polarizable halogen and typically forms weaker halogen bonds compared to chlorine, bromine, and iodine, its interactions can still be significant in molecular recognition and crystal engineering.

In addition to halogen bonding, the fluorine atom can engage in other non-covalent interactions, such as dipole-dipole interactions and orthogonal multipolar interactions. The electron-withdrawing nature of the fluorine atom can also influence the electron distribution of the aromatic ring, affecting its ability to participate in π-stacking interactions. Computational studies can quantify the strength and geometry of these interactions, providing a deeper understanding of the supramolecular chemistry of this compound.

Applications and Advanced Materials Science Potential of 7 Fluorobenzo C Isoxazole 3 Carbaldehyde Derivatives

Role as Versatile Building Blocks in Complex Molecule Synthesis

The isoxazole (B147169) ring is a well-established and valuable scaffold in organic synthesis and medicinal chemistry. rsc.orglifechemicals.com Molecules like 7-Fluorobenzo[c]isoxazole-3-carbaldehyde serve as versatile building blocks because the isoxazole moiety can be considered a stable precursor to other functionalities, such as enaminones, 1,3-dicarbonyl compounds, and γ-amino alcohols. lifechemicals.com This latent reactivity, combined with the presence of a strategically placed aldehyde group, allows for the construction of diverse and complex molecular structures. lifechemicals.comnih.gov

The this compound scaffold is an excellent starting point for the synthesis of more complex heterocyclic and fused ring systems. mdpi.comsemanticscholar.org The aldehyde functional group is a key reactive handle, enabling a variety of chemical transformations. For instance, aldehydes readily participate in condensation and cycloaddition reactions to form new rings. nih.govmdpi.com

One of the powerful aspects of isoxazole chemistry is the ability of the ring to undergo transformations that lead to different heterocyclic structures. semanticscholar.orgresearchgate.net Reactions can be designed to either transform the isoxazole ring itself or to build new rings onto the existing benzisoxazole core. For example, the Vilsmeier-Haack reaction, when applied to related isoxazole precursors, has been shown to yield quinoline-3-carbaldehydes, demonstrating a pathway from an isoxazole to a completely different fused heterocyclic system. researchgate.net Similarly, the aldehyde group can react with reagents like p-toluenesulfonylmethyl isocyanide (TosMIC) in a van Leusen reaction to construct oxazole (B20620) rings. mdpi.comnih.gov This versatility allows chemists to use the benzisoxazole carbaldehyde as a synthon for a variety of intricate molecular frameworks. The synthesis of fused isoxazoles is a significant area of research, with methods like 1,3-dipolar cycloaddition of nitrile oxides being a key strategy. mdpi.comrsc.org

Precursor TypeReaction TypeResulting ScaffoldReference
Isoxazole DerivativesRing Transformation / CyclizationFused Heterocyclic Systems semanticscholar.org
3-Arylisoxazol-5(4H)onesVilsmeier-Haack ReactionDichloroquinoline-3-carbaldehydes researchgate.net
Substituted Aldehydesvan Leusen Reaction (with TosMIC)Oxazole Derivatives mdpi.comnih.gov
Aldehydes1,3-Dipolar Cycloaddition (of nitrile oxides)Fused Isoxazoles mdpi.com

While specific applications of this compound as a ligand are an emerging area, its structure possesses key features that suggest significant potential in organometallic chemistry and catalysis. Heterocyclic compounds are crucial in ligand design, and isoxazole derivatives have been noted for their potential use in asymmetric synthesis. lifechemicals.com The benzisoxazole core contains both nitrogen and oxygen atoms, which can act as coordination sites for a wide range of transition metals.

The presence of a fluorine atom is also significant. Fluorine substitution can profoundly impact the electronic properties of a ligand, which in turn influences the activity and selectivity of the metal catalyst. rsc.orgmdpi.com Fluorinated ligands are known to affect the electron density at the metal center, which can be critical for catalytic cycles. rsc.org For example, in silver(I) N-heterocyclic carbene (NHC) complexes studied for biological applications, fluorine substitution has been shown to influence cytotoxicity and stability. uea.ac.uk The aldehyde group provides a convenient point for modification, allowing for the synthesis of more complex bidentate or polydentate ligands, which are often required to achieve high catalytic performance.

Potential in Materials Science

The rigid, planar, and electronically tunable nature of the 7-fluorobenzisoxazole core makes it an attractive candidate for the development of advanced materials with tailored optical, electronic, and self-assembly properties.

Derivatives of benzoxazole, a structural isomer of benzisoxazole, are well-documented as highly fluorescent materials. periodikos.com.bracs.org They are utilized in applications ranging from fluorescent DNA probes to commercial fluorescent brighteners. periodikos.com.brmdpi.com These properties arise from the extended π-conjugated system of the fused aromatic rings, which facilitates efficient light absorption and emission. periodikos.com.br

The this compound scaffold is expected to share these favorable photophysical properties. The incorporation of fluorine can further enhance or tune these characteristics; fluorination is a common strategy in the design of fluorescent probes and materials to modify emission wavelengths, quantum yields, and environmental sensitivity. nih.gov The electron-withdrawing nature of fluorine can influence the intramolecular charge transfer (ICT) character of the molecule, which is often linked to strong fluorescence. mdpi.com Furthermore, the aldehyde group serves as a reactive site for conjugating the fluorophore to other molecules, enabling its use as a fluorescent sensor or label. nih.gov

Compound FamilyKey Structural FeatureApplication AreaReference
Benzoxazole DerivativesFused Aromatic SystemFluorescent DNA Probes periodikos.com.br
4,4′-bis(2-benzoxazolyl)stilbeneExtended π-conjugationFluorescent Brighteners, Sensors mdpi.com
Benzoxazole DyesProton-Transfer CapabilityEnvironment-Sensitive Probes rsc.org
Fluorinated AzopyrazolesFluorine SubstitutionPhotoswitchable Probes nih.gov

The development of liquid crystals containing isoxazole rings, particularly fluorinated derivatives, has been an active area of research. tandfonline.comtandfonline.comresearchgate.net The rigid, anisotropic (rod-like) shape of molecules containing diaryl-isoxazole cores is conducive to the formation of liquid crystalline phases (mesophases). researchgate.net

Studies on new fluorinated 3,5-diarylisoxazoles have shown that the incorporation of fluorine atoms significantly influences the thermal properties and mesophase behavior. tandfonline.comresearchgate.net Fluorination can lead to the emergence of stable smectic A (SmA) and smectic C (SmC) mesophases. tandfonline.comresearchgate.net This effect is attributed in part to the incompatibility and segregation between fluorinated and non-fluorinated alkyl chains attached to the core, which promotes the formation of ordered, layered structures characteristic of smectic phases. researchgate.net The polarity and stability endowed by the C-F bond also play a crucial role in controlling the liquid crystalline properties. tandfonline.com The 7-Fluorobenzo[c]isoxazole core, with its inherent rigidity and polarity, is a promising platform for designing new liquid crystalline materials.

Compound ClassObserved MesophasesKey FindingReference(s)
Fluorinated 3,5-diarylisoxazolesSmectic A (SmA), Smectic C (SmC)Fluorine incorporation favors formation of stable smectic phases. tandfonline.com, researchgate.net
Isoxazole with one semiperfluoroalkyl chainSmA, SmCShowed the lowest transition temperatures and greatest mesophase range. researchgate.net, researchgate.net
Non-fluorinated 3,5-diarylisoxazoleSmectic C (SmC)Exhibits liquid crystalline properties, but fluorination introduces different phases. tandfonline.com, researchgate.net

The 1,2-benzisoxazole (B1199462) scaffold has recognized applications in polymer chemistry. chim.it this compound is a promising candidate as a monomer for the synthesis of advanced functional polymers. The aldehyde group can participate in various polymerization reactions, most notably polycondensation reactions with suitable co-monomers (e.g., diamines or diols) to form polymers like polyimines or polyacetals.

Incorporating the rigid, fluorinated benzisoxazole unit into a polymer backbone could impart a range of desirable properties. These include high thermal stability, chemical resistance, and specific optoelectronic characteristics derived from the aromatic, heterocyclic core. Polymers containing such fluorinated aromatic units are often explored for high-performance applications. Given the liquid crystalline and fluorescent properties of the molecular core, polymers derived from this monomer could potentially exhibit self-ordering behavior or be used in optical and electronic devices.

Development of Chemical Probes and Sensors (e.g., Anion Sensing, pH Probes)

The development of chemical probes and sensors is a field that could potentially benefit from the unique electronic properties of this compound derivatives. The isoxazole ring system, particularly when functionalized, has been investigated for its sensory capabilities.

Anion Sensing: Derivatives of isoxazoles have been explored as fluorescent chemosensors for anions. For instance, research has shown that certain isoxazole derivatives can exhibit high selectivity and sensitivity for fluoride (B91410) anions. This recognition is often achieved through mechanisms such as deprotonation of an N-H bond within the molecule, leading to a detectable change in fluorescence or UV-vis absorption spectra. The presence of the electron-withdrawing fluorine atom on the benzo[c]isoxazole ring of the target compound could potentially modulate the acidity of a nearby proton-donating group, thereby influencing its anion sensing properties.

While no specific studies on anion sensing using this compound were identified, the general principles observed in related isoxazole-based sensors suggest a potential avenue for research. The carbaldehyde group offers a convenient handle for further chemical modification to introduce specific anion recognition sites.

pH Probes: The concept of utilizing fluorinated heterocyclic compounds as pH probes is an area of active research. The fluorescence properties of many organic molecules are sensitive to their local chemical environment, including pH. The fluorine atom in this compound can influence the electronic distribution within the molecule, which in turn could affect the pKa of ionizable groups introduced into its derivatives. This modulation of electronic properties is a key principle in the design of ratiometric or intensity-based fluorescent pH sensors. However, specific studies detailing the use of this compound or its close derivatives as pH probes are not currently available in the reviewed literature.

Table 1: Potential Sensing Applications of Functionalized this compound Derivatives

Sensor Type Potential Recognition Moiety Potential Transduction Signal Rationale for Potential Application
Anion SensorAmide, Urea, or Pyrrole group introduced via the carbaldehydeFluorescence Quenching/Enhancement, Colorimetric ChangeThe benzisoxazole core can act as a signaling unit, and the fluorine atom can modulate the acidity of the recognition site.
pH ProbeIntroduction of an ionizable group (e.g., amine, phenol)Change in Fluorescence Intensity or WavelengthThe fluorine atom can influence the pKa of the ionizable group, potentially tuning the pH sensing range.

Future Research Directions and Emerging Applications in Synthetic Chemistry

The future research directions for this compound are largely centered on leveraging its unique combination of a "privileged" heterocyclic scaffold and a versatile functional group. nih.gov

Future Research Directions:

Medicinal Chemistry: A primary avenue for future research lies in the synthesis of a library of derivatives and their evaluation for various biological activities. Given the known anticancer, anti-inflammatory, and neuroprotective effects of other isoxazole derivatives, it would be logical to explore the therapeutic potential of compounds derived from this compound. researchgate.netnih.gov The fluorine atom can enhance metabolic stability and binding affinity, making this scaffold particularly attractive for drug discovery. mdpi.com

Materials Science: The synthesis of fluorinated (benzo[d]imidazol-2-yl)methanols has highlighted the potential of fluorinated heterocycles in creating materials with unique properties. mdpi.com Similarly, derivatives of this compound could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties of the fluorinated benzisoxazole core could be advantageous.

Chemical Biology: The carbaldehyde group allows for covalent modification, making it a suitable starting point for the development of targeted covalent inhibitors or activity-based probes for studying enzyme function.

Emerging Applications in Synthetic Chemistry:

As a Building Block: this compound can serve as a versatile building block in organic synthesis. The carbaldehyde can undergo a wide range of chemical transformations, including but not limited to:

Wittig reactions to form alkenes.

Reductive amination to synthesize amines.

Condensation reactions to form imines and other heterocyclic systems.

Oxidation to a carboxylic acid.

Nucleophilic addition reactions.

Multicomponent Reactions: The aldehyde functionality makes it an ideal candidate for use in multicomponent reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials. This approach is highly valued in diversity-oriented synthesis for the generation of compound libraries for high-throughput screening.

Development of Novel Heterocyclic Systems: The benzisoxazole core can be further modified or used as a template for the synthesis of more complex, fused heterocyclic systems with potentially novel properties and applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Fluorobenzo[c]isoxazole-3-carbaldehyde, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves fluorination of a benzoisoxazole precursor followed by formylation. For fluorination, nucleophilic aromatic substitution (SNAr) using KF or CsF in polar aprotic solvents (e.g., DMF) at 100–120°C is common . The aldehyde group can be introduced via Vilsmeier-Haack formylation (POCl3/DMF) under anhydrous conditions. To optimize yields:

  • Use catalysts like Cu(I) iodide to accelerate fluorination .
  • Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Key parameters: Temperature control (±2°C) and inert atmosphere (N2/Ar) to prevent aldehyde oxidation .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR to confirm fluorine-induced deshielding (e.g., aldehyde proton at ~10 ppm, aromatic F coupling patterns) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns.
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient) .
  • FTIR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Methodological Answer :

  • Store at –20°C under inert gas (argon) in amber vials to minimize light/oxygen exposure .
  • Prepare stock solutions in anhydrous DMSO or THF (stored over molecular sieves) to avoid aldehyde hydration .
  • Monitor stability via periodic HPLC analysis; degradation products (e.g., carboxylic acid derivatives) indicate oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the aldehyde group in this compound?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic attack sites .
  • Simulate reaction pathways for aldehyde derivatization (e.g., Schiff base formation) using Gaussian or ORCA software.
  • Validate predictions experimentally via kinetic studies (e.g., monitoring imine formation with primary amines by UV-Vis) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Systematic SAR Studies : Synthesize analogs with varied substituents (e.g., replacing F with Cl or modifying the isoxazole ring) and test in standardized assays (e.g., enzyme inhibition) .
  • Meta-Analysis : Compare datasets across studies using tools like RevMan, adjusting for variables (e.g., cell line variability, assay protocols) .
  • Orthogonal Validation : Confirm bioactivity via dual methods (e.g., SPR for binding affinity and cellular assays for functional activity) .

Q. How can researchers design experiments to elucidate the mechanism of electrophilic aromatic substitution (EAS) in fluorinated benzoisoxazole systems?

  • Methodological Answer :

  • Isotopic Labeling : Use 18O-labeled reagents to track oxygen incorporation during EAS .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of proto- and deuterio-substrates to distinguish between stepwise and concerted mechanisms .
  • In Situ Spectroscopy : Monitor intermediates via Raman or IR spectroscopy under controlled conditions (e.g., flow reactor with real-time detection) .

Q. What methodologies are effective for studying the compound’s potential as a protease inhibitor?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with target proteases (e.g., SARS-CoV-2 Mpro) focusing on the aldehyde’s electrophilic carbon .
  • Enzyme Assays : Measure IC50 values in fluorogenic substrate-based assays (e.g., trypsin-like proteases) under varying pH and temperature conditions .
  • X-ray Crystallography : Co-crystallize the compound with the protease to resolve binding modes at 1.5–2.0 Å resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.